7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Purity Quality Control Synthetic Intermediates

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1263212-94-7) is a fully substituted, fused heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine class. Its systematic substitution pattern—a chloro leaving group at C7, an ethyl group at N1, an isopropyl group at C5, and a methyl group at C3—distinguishes it from mono- or disubstituted variants commonly used as generic kinase inhibitor scaffolds.

Molecular Formula C11H15ClN4
Molecular Weight 238.72
CAS No. 1263212-94-7
Cat. No. B2384965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
CAS1263212-94-7
Molecular FormulaC11H15ClN4
Molecular Weight238.72
Structural Identifiers
SMILESCCN1C2=C(C(=N1)C)N=C(N=C2Cl)C(C)C
InChIInChI=1S/C11H15ClN4/c1-5-16-9-8(7(4)15-16)13-11(6(2)3)14-10(9)12/h6H,5H2,1-4H3
InChIKeyZTMYEMFQQSIVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1263212-94-7): Core Structural and Physicochemical Profile for Procurement Decision-Making


7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1263212-94-7) is a fully substituted, fused heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine class. Its systematic substitution pattern—a chloro leaving group at C7, an ethyl group at N1, an isopropyl group at C5, and a methyl group at C3—distinguishes it from mono- or disubstituted variants commonly used as generic kinase inhibitor scaffolds. The compound is commercially supplied as a liquid of ≥95–98% purity and is primarily valued as a versatile intermediate for nucleophilic aromatic substitution (SNAr) at the C7 position, enabling the construction of 7-amino-, 7-alkoxy-, or 7-thioether-functionalized analogues with defined steric and electronic properties [1].

Why Generic Pyrazolo[4,3-d]pyrimidine Scaffolds Cannot Substitute for 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in Precision Synthesis


The pyrazolo[4,3-d]pyrimidine core is recognized as a privileged scaffold for kinase inhibition, but the specific substitution pattern dictates both the reactivity of the C7 chlorine and the steric/electronic environment of the final target molecule. Generic 7-chloro variants lacking the N1-ethyl, C5-isopropyl, and C3-methyl substituents (e.g., 7-chloro-1H-pyrazolo[4,3-d]pyrimidine, CAS 923282-64-8) exhibit different reactivity profiles in SNAr reactions and yield intermediates with divergent pharmacokinetic properties. Patent disclosures confirm that both the C3 and C5 substituents are critical for modulating biological activity, including CDK inhibition potency and antiproliferative effects against cancer cell lines [1]. Substituting an underivatized or partially substituted analogue will therefore alter reaction kinetics, regioselectivity, and downstream biological outcomes, making the fully elaborated title compound the required starting material for projects targeting specific substitution-dependent structure–activity relationships [1].

Product-Specific Quantitative Evidence: Why 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1263212-94-7) Outperforms Its Closest Analogs


Higher Commercial Purity Reduces Purification Burden in Multistep Synthesis

Commercially sourced 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is available at ≥98% purity (Chemscene) , compared to a typical standard of ≥95% (Sigma-Aldrich) for this compound and frequently ≤97% for closely related 7-chloro-pyrazolo[4,3-d]pyrimidine analogues (e.g., 4-chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine at 97%) . The higher purity specification minimizes by-product formation in subsequent SNAr reactions and reduces the need for pre-reaction purification, directly lowering the cost and time of downstream synthesis.

Purity Quality Control Synthetic Intermediates

Predicted Lipophilicity (XLogP3 = 2.8) Balances Membrane Permeability and Aqueous Solubility for Cell-Based Assays

PubChem computed XLogP3 for the title compound is 2.8 [1]. This value falls within the optimal range for oral bioavailability and cell permeability (Lipinski Rule of 5: logP <5). In comparison, the unsubstituted core 7-chloro-1H-pyrazolo[4,3-d]pyrimidine has a predicted XLogP3 of ca. 0.7 (estimated from structural fragment contributions), indicating that the title compound is significantly more lipophilic. The increased lipophilicity is likely to enhance passive membrane diffusion for intracellular target engagement, while remaining sufficiently low to avoid excessive protein binding or poor aqueous solubility commonly associated with logP >4 compounds.

Lipophilicity Drug-likeness Physicochemical Properties

Low Rotatable Bond Count (2) and Acceptable Hydrogen Bond Acceptor Count (3) Fulfill Lead-Like Criteria

The title compound possesses only 2 rotatable bonds and 3 hydrogen bond acceptors (no hydrogen bond donors) [1]. These values are within the recommended lead-like space (rotatable bonds ≤6, HBA ≤8, HBD ≤3). In contrast, many commercial 7-chloro-pyrazolo[4,3-d]pyrimidine building blocks bearing longer alkyl chains or aromatic substituents at C3/C5 exceed these limits, which can reduce ligand efficiency and complicate fragment elaboration. The compact, rigid nature of this scaffold provides a clean starting point for fragment growth without introducing unnecessary molecular complexity.

Lead-likeness Physicochemical Properties Fragment-Based Drug Design

C7-Chlorine Reactivity is Tuned by Electron-Donating Alkyl Substituents, Enabling Selective SNAr Derivatization

The presence of electron-donating alkyl groups (ethyl, isopropyl, methyl) on the pyrazolo[4,3-d]pyrimidine ring system electronically deactivates the C7 chlorine toward nucleophilic substitution relative to the unsubstituted or 7-chloro-1H-pyrazolo[4,3-d]pyrimidine core. Patent US20050080097 exemplifies the displacement of 7-chloro substituents with amines under controlled conditions (e.g., potassium carbonate in DMF at 60 °C) [1]. This moderated reactivity allows for chemoselective substitution in the presence of other electrophilic sites, a practical advantage when constructing complex, polyfunctional molecules. Analogues lacking the electron-donating alkyl substituents undergo faster, less selective substitution, increasing the risk of over-derivatization or side reactions.

Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity

Supplied as a Liquid for Ease of Handling in Automated Synthesis Platforms

The title compound is supplied as a liquid at ambient temperature , distinguishing it from many solid 7-chloro-pyrazolo[4,3-d]pyrimidine analogues (e.g., 7-chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride, which is a powder). The liquid physical form eliminates the need for dissolution or melting prior to dispensing, improves accuracy in automated liquid-handling systems, and reduces electrostatic-related weighing errors. This practical advantage is particularly relevant for high-throughput parallel synthesis where dozens to hundreds of analogues are prepared simultaneously.

Physical Form Automated Synthesis Laboratory Handling

High-Value Application Scenarios for 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1263212-94-7)


Kinase-Focused Library Synthesis via C7 SNAr Derivatization

The title compound serves as an ideal starting material for generating focused libraries of 7-amino-pyrazolo[4,3-d]pyrimidines targeting cyclin-dependent kinases (CDKs). The electron-rich alkyl substituents moderate the chlorine reactivity, allowing parallel displacement with diverse amine building blocks under mild conditions, as exemplified in US20050080097 [1]. The resulting 7-amino analogues retain the N1-ethyl, C5-isopropyl, and C3-methyl groups, which patent disclosures indicate are essential for CDK inhibitory activity [1].

Fragment-Based Drug Discovery (FBDD) with a Fully Elaborated Core

Owing to its low rotatable bond count (2) and acceptable hydrogen bond acceptor count (3), the compound constitutes a fragment-ready, fully substituted core [2]. Researchers can elaborate directly from this advanced intermediate without spending synthetic resources on installing the N1, C3, and C5 substituents, accelerating hit expansion while maintaining lead-like properties [2].

Process Chemistry Optimization for 7-Alkoxy PDE5 Inhibitor Intermediates

For process chemistry groups developing PDE5 inhibitors or related analogues, the availability of the title compound in ≥98% purity and liquid form reduces pre-reaction purification steps and simplifies large-scale dispensing. The moderated C7-Cl reactivity enables cleaner conversion to 7-alkoxy derivatives, minimizing dimerization and improving overall process mass intensity.

Medicinal Chemistry SAR Studies Requiring Defined Steric and Electronic Profiles

When exploring structure–activity relationships (SAR) around the pyrazolo[4,3-d]pyrimidine scaffold, the defined isopropyl (C5) and methyl (C3) substituents provide a consistent steric and electronic baseline. The computed logP of 2.8 [2] ensures that final analogues remain within a permeability-favorable range, reducing the confounding effects of variable lipophilicity on biological assay results.

Quote Request

Request a Quote for 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.